Cas no 2070185-31-6 (tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate)
![tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2070185-31-6x500.png)
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate
- 2070185-31-6
- EN300-7548143
-
- インチ: 1S/C14H28N2O3/c1-13(2,3)19-12(17)15-11-6-8-16(9-7-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17)
- InChIKey: BJQXXPZNISICBT-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 272.20999276g/mol
- どういたいしつりょう: 272.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61.8Ų
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548143-0.5g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 0.5g |
$603.0 | 2025-03-22 | |
Enamine | EN300-7548143-0.25g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 0.25g |
$579.0 | 2025-03-22 | |
Enamine | EN300-7548143-1.0g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 1.0g |
$628.0 | 2025-03-22 | |
Enamine | EN300-7548143-2.5g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 2.5g |
$1230.0 | 2025-03-22 | |
Enamine | EN300-7548143-10.0g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 10.0g |
$2701.0 | 2025-03-22 | |
Enamine | EN300-7548143-0.05g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 0.05g |
$528.0 | 2025-03-22 | |
Enamine | EN300-7548143-0.1g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 0.1g |
$553.0 | 2025-03-22 | |
Enamine | EN300-7548143-5.0g |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate |
2070185-31-6 | 95.0% | 5.0g |
$1821.0 | 2025-03-22 |
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2070185-31-6 and Product Name: *tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate*
Compound with the CAS number 2070185-31-6 and the product name tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
The molecular structure of this compound encompasses a combination of a tert-butyl group and a piperidine moiety, which is further modified by a hydroxymethyl group. This specific arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for various biochemical interactions. The presence of the carbamate functional group enhances its versatility, allowing for further derivatization and modification to suit specific research or therapeutic needs.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The compound tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate has been extensively studied for its potential role in these areas. Its ability to interact with target enzymes and receptors has been explored through both in vitro and in vivo experiments, providing insights into its mechanism of action.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may be able to mimic or enhance the effects of existing therapeutic agents, potentially leading to the development of more effective treatments. Researchers have been particularly interested in its interactions with enzymes such as kinases and proteases, which are often implicated in disease progression.
The synthesis of tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate involves a multi-step process that requires precise control over reaction conditions. The use of high-purity starting materials and optimized reaction pathways is crucial to ensure the desired yield and purity of the final product. Advances in synthetic chemistry have enabled researchers to produce this compound with increasing efficiency, making it more accessible for further investigation.
The pharmacological properties of this compound have been evaluated through a series of preclinical studies. These studies have demonstrated its potential as an inhibitor of various disease-related pathways. For instance, preliminary data suggest that it may be effective in reducing inflammation by modulating the activity of key inflammatory mediators. Additionally, its ability to interact with specific cellular targets has raised hopes for its application in cancer therapy.
The compound's solubility profile is another important factor that influences its potential therapeutic applications. Its ability to dissolve in both water and organic solvents makes it suitable for formulation into various types of pharmaceutical products. This flexibility is particularly valuable for developing targeted drug delivery systems that can enhance bioavailability and therapeutic efficacy.
In conclusion, the compound with CAS number 2070185-31-6 and the product name tert-butyl N-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbamate represents a promising candidate for further research and development in the field of chemical and biomedical sciences. Its unique structural features, combined with its observed pharmacological properties, make it a valuable tool for investigating new therapeutic strategies. As research continues to uncover more about its potential applications, this compound is poised to play a significant role in future medical advancements.
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